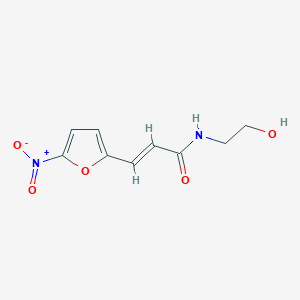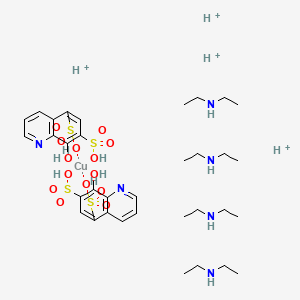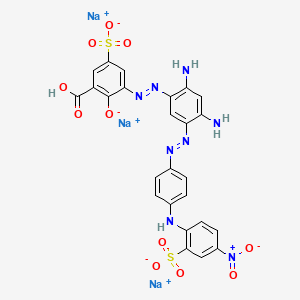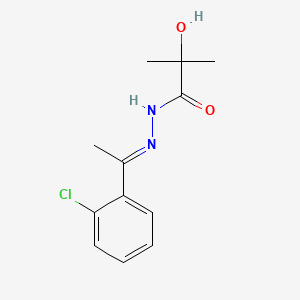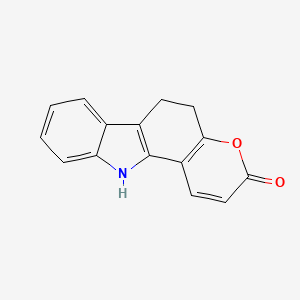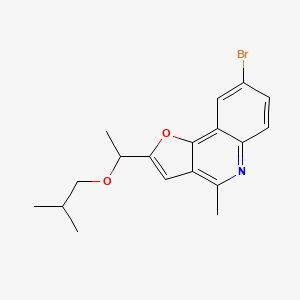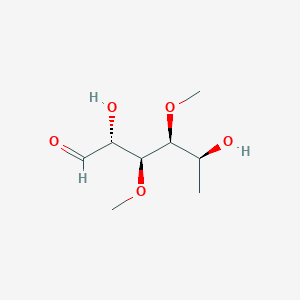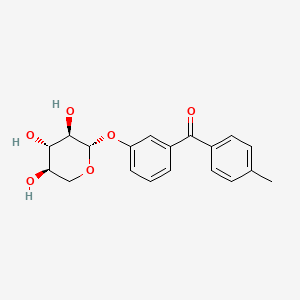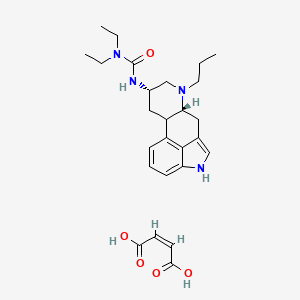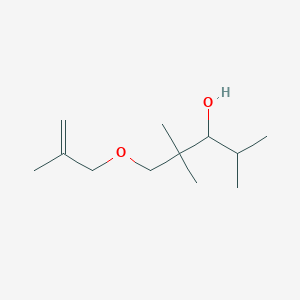
4-Amino-5-hydroxy-3-((4'-((2-hydroxy-1-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 288-530-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 288-530-0 involves specific synthetic routes that require precise reaction conditions. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of EINECS 288-530-0 typically involves large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: EINECS 288-530-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
EINECS 288-530-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of EINECS 288-530-0 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the context of its application, such as its role in a particular chemical reaction or biological process.
Comparación Con Compuestos Similares
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Each of these compounds has distinct properties and applications, making EINECS 288-530-0 unique in its specific uses and characteristics.
Propiedades
Número CAS |
85750-05-6 |
|---|---|
Fórmula molecular |
C38H24N7Na3O11S3 |
Peso molecular |
919.8 g/mol |
Nombre IUPAC |
trisodium;4-amino-5-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H27N7O11S3.3Na/c39-34-33-24(20-32(59(54,55)56)37(38(33)47)45-42-27-14-16-28(17-15-27)57(48,49)50)19-31(58(51,52)53)36(34)44-41-26-12-7-22(8-13-26)21-5-10-25(11-6-21)40-43-35-29-4-2-1-3-23(29)9-18-30(35)46;;;/h1-20,46-47H,39H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clave InChI |
POLCGFXCBVRQSX-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


